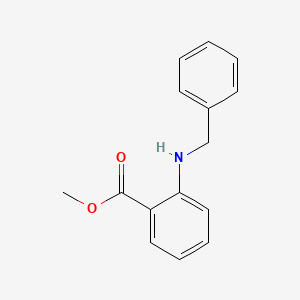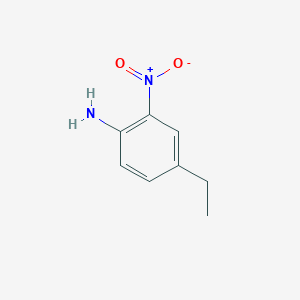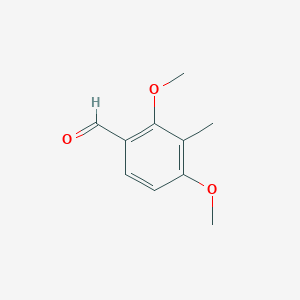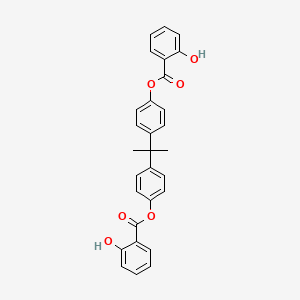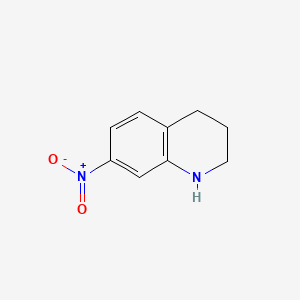
3,5,5-Trimethylhexanoyl chloride
概要
説明
3,5,5-Trimethylhexanoyl chloride is a chemical compound that is not directly discussed in the provided papers. However, related compounds and methodologies that could be relevant to the synthesis and analysis of 3,5,5-Trimethylhexanoyl chloride are mentioned. For instance, trimethyltin chloride is a key starting material in the synthesis of various organotin derivatives and has been studied extensively . Similarly, 3,5,5-trimethyl-1-hexanol is a fragrance ingredient structurally related to the compound of interest, as it is a branched chain saturated alcohol .
Synthesis Analysis
The synthesis of related compounds such as trimethyltin derivatives starts with trimethyltin chloride, which is commercially available and has been the subject of extensive spectroscopic and physical studies . The synthesis of 3,5,5-trimethylhexanoyl chloride could potentially involve similar starting materials or methodologies. Additionally, the synthesis of complex organometallic compounds, as seen in the mercuriation of 3,4,5-trimethoxybenzoic acid, involves multiple steps and specific reagents like benzyltriphenylphosphonium chloride .
Molecular Structure Analysis
The molecular structure of trimethyltin(IV) chloride has been determined using X-ray crystallography, revealing a one-dimensional polymer with chlorine bridges and a distorted trigonal bipyramidal geometry at tin . This information is valuable for understanding the potential molecular structure of 3,5,5-Trimethylhexanoyl chloride, as it may exhibit similar structural features due to the presence of chlorine and the potential for polymerization.
Chemical Reactions Analysis
The reactivity of organotin and organosilicon compounds provides insight into the types of chemical reactions that 3,5,5-Trimethylhexanoyl chloride might undergo. For example, 1-(Trimethylsilyl)allyl chloride reacts with organocopper compounds to yield terminal alkenylsilanes . Trimethylsilyl chloride is also used as a Lewis acid in one-pot synthesis reactions . These examples suggest that 3,5,5-Trimethylhexanoyl chloride could participate in various organic transformations, including those involving metal-mediated reactions or Lewis acid catalysis.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 3,5,5-Trimethylhexanoyl chloride are not directly reported, the properties of structurally related compounds can provide some insights. For instance, the toxicological and dermatological properties of 3,5,5-trimethyl-1-hexanol have been reviewed, indicating the importance of such assessments for fragrance ingredients . The physical properties such as melting points, boiling points, and solubility of 3,5,5-Trimethylhexanoyl chloride could be inferred from similar compounds within the same chemical family.
科学的研究の応用
Polymer Synthesis
3,5,5-Trimethylhexanoyl chloride is utilized in the synthesis of novel polymers. For instance, it's used in the production of photoactive poly(amide-imide) via microwave irradiation, which has shown moderate thermal stability and unique fluorescence properties (Khoee & Zamani, 2007). Additionally, it plays a role in creating hyperbranched polyesters with controlled molecular weights and varied solubility and thermal properties (Wooley, Hawker, Lee, & Fréchet, 1994).
Metabolism Research
In metabolism studies, 3,5,5-trimethylhexanoyl chloride derivatives, like TMH-ferrocene, are used to understand iron metabolism and loading patterns in experimental systems, closely mimicking human diseases like hemochromatosis (Cable & Isom, 1999).
Surface Tension Studies
This compound is also significant in studying the adsorption mechanisms of surfactants in water. Research has shown that derivatives of 3,5,5-trimethylhexanoyl chloride, like 3,5,5-trimethyl-1-hexanol, effectively reduce the surface tension of water, impacting the performance of absorption chillers (Lonardi & Luke, 2019).
Neurotoxicity Studies
3,5,5-Trimethylhexanoyl chloride is also important in neurotoxicity research. Trimethyltin chloride, a derivative, is used to study neurotoxic effects, particularly in the hippocampus, and its impact on autophagic flux and lysosomal function (Liu et al., 2020).
Atmospheric Chemistry
In atmospheric chemistry, similar compounds like trimethyltin chloride are studied for their role in forming polymers and their behavior in different environmental conditions (Hossain et al., 1979).
Organocatalysis Research
It also finds application in organocatalysis research. For example, trimethylsilyl chloride, a related compound, is effective in synthesizing 3,4-dihydropyrimidin-2(1H)-ones, demonstrating its utility in organic synthesis (Zhu, Pan, & Huang, 2004).
Safety And Hazards
3,5,5-Trimethylhexanoyl chloride is classified as Acute Tox. 1 Inhalation - Acute Tox. 4 Oral - Aquatic Chronic 3 - Met. Corr. 1 - Skin Corr. 1A - Skin Sens. 1 . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be used .
将来の方向性
3,5,5-Trimethylhexanoyl chloride is used in the manufacturing of organic peroxides, pharmaceuticals, crop protection agents, pesticides, and dyes . It is also used in the synthesis of barbituric acid analogs . Future research may focus on improving the synthesis process and exploring new applications of this compound .
特性
IUPAC Name |
3,5,5-trimethylhexanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClO/c1-7(5-8(10)11)6-9(2,3)4/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKPNPPFAYJZRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)Cl)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0049284 | |
| Record name | 3,5,5-Trimethylhexanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Hexanoyl chloride, 3,5,5-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
3,5,5-Trimethylhexanoyl chloride | |
CAS RN |
36727-29-4 | |
| Record name | 3,5,5-Trimethylhexanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36727-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5,5-Trimethylhexanoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036727294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoyl chloride, 3,5,5-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,5,5-Trimethylhexanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5,5-trimethylhexanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.319 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5,5-TRIMETHYLHEXANOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2J193VP5M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



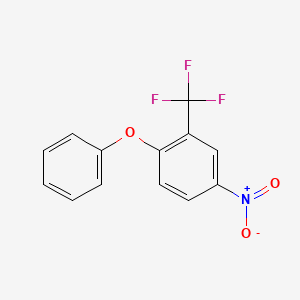
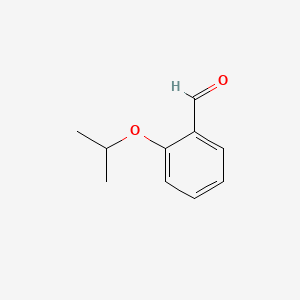
![4-[(Methylsulfonyl)amino]benzoic acid](/img/structure/B1295666.png)
![7-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-OL](/img/structure/B1295668.png)

